molecular formula C28H37N3O6 B12402859 Hdac6/hsp90-IN-1

Hdac6/hsp90-IN-1

Número de catálogo: B12402859
Peso molecular: 511.6 g/mol
Clave InChI: HBNSYDADLFRPNT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hdac6/hsp90-IN-1 is a dual inhibitor targeting both histone deacetylase 6 (HDAC6) and heat shock protein 90 (Hsp90). These two proteins play crucial roles in various cellular processes, including gene expression, protein folding, and degradation. Inhibiting both HDAC6 and Hsp90 simultaneously has shown promising results in cancer treatment, particularly in prostate cancer .

Métodos De Preparación

The synthesis of Hdac6/hsp90-IN-1 involves a series of chemical reactions designed to create a compound that can effectively inhibit both HDAC6 and Hsp90. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Hdac6/hsp90-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically intermediates that are further processed to obtain the final compound .

Aplicaciones Científicas De Investigación

Hdac6/hsp90-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and protein interactions. In biology, it helps in understanding cellular processes such as gene expression and protein degradation. In medicine, this compound is being investigated for its potential in cancer treatment, particularly in prostate cancer, where it has shown synergistic effects with other chemotherapeutic agents .

Mecanismo De Acción

Hdac6/hsp90-IN-1 exerts its effects by inhibiting the activity of both HDAC6 and Hsp90. HDAC6 is responsible for deacetylating lysine residues on histone and non-histone proteins, while Hsp90 is a molecular chaperone involved in protein folding and stability. By inhibiting these proteins, this compound disrupts various cellular processes, leading to the inhibition of cancer cell growth and proliferation .

Comparación Con Compuestos Similares

Hdac6/hsp90-IN-1 is unique in its ability to simultaneously inhibit both HDAC6 and Hsp90. Similar compounds include other HDAC6 inhibitors and Hsp90 inhibitors, but they typically target only one of these proteins. Examples of similar compounds are ZINC000096116556, ZINC000020761262, and ZINC000217668954, which have shown inhibitory activity against HDAC6 and Hsp90 .

Actividad Biológica

The interplay between histone deacetylase 6 (HDAC6) and heat shock protein 90 (Hsp90) is critical in various cellular processes, particularly in cancer biology. The compound known as Hdac6/Hsp90-IN-1 represents a novel approach to target this interaction, potentially leading to enhanced therapeutic strategies against malignancies. This article explores the biological activity of this compound, supported by diverse research findings and data tables.

HDAC6 Functionality : HDAC6 is primarily known for its role in deacetylating Hsp90, which regulates the chaperone's activity and stability. This process is essential for the maturation of client proteins, including steroid hormone receptors and kinases. When HDAC6 is inhibited, Hsp90 becomes hyperacetylated, leading to a loss of its chaperone function and subsequent degradation of client proteins .

Hsp90 Chaperone Activity : Hsp90 assists in the proper folding and stabilization of various proteins involved in cell signaling. The acetylation status of Hsp90, regulated by HDAC6, directly influences its interaction with cochaperones and client proteins, affecting their functional outcomes .

In Vitro Studies

Recent studies have demonstrated that the inhibition of HDAC6 can significantly enhance the efficacy of Hsp90 inhibitors. For instance, co-treatment with HDAC6 inhibitors has been shown to promote the degradation of tau proteins in neurodegenerative models, suggesting a synergistic effect on client protein turnover .

Table 1: Effects of this compound on Protein Acetylation and Degradation

Compound Effect on Hsp90 Acetylation Client Protein Degradation Cell Line Tested
This compoundIncreasedEnhancedPC-3, LNCaP
Tubastatin-AIncreasedModerateHeLa
GeldanamycinDecreasedHighA549

This table illustrates that this compound notably increases Hsp90 acetylation while enhancing the degradation of client proteins across various cancer cell lines.

Case Studies

  • Breast Cancer Models : In a study targeting breast cancer, the application of HDAC6 inhibitors alongside Hsp90 inhibitors resulted in significant tumor growth inhibition. The combined treatment led to decreased expression of immune checkpoint proteins, thereby enhancing anti-tumor immunity .
  • Neurodegenerative Disease Models : Research has shown that inhibiting HDAC6 promotes tau clearance in neurodegenerative disease models. This effect is attributed to increased binding affinity of Hsp90 for inhibitors when HDAC6 activity is suppressed .

Structural Insights

The structural optimization of compounds targeting both HDAC6 and Hsp90 has been a focus in recent drug discovery efforts. Advanced docking studies have indicated that minor modifications in chemical scaffolds can yield potent dual inhibitors with enhanced selectivity and efficacy against both targets .

Propiedades

Fórmula molecular

C28H37N3O6

Peso molecular

511.6 g/mol

Nombre IUPAC

N-[2-(2,4-dihydroxy-5-propan-2-ylbenzoyl)-1,3-dihydroisoindol-5-yl]-N'-hydroxydecanediamide

InChI

InChI=1S/C28H37N3O6/c1-18(2)22-14-23(25(33)15-24(22)32)28(36)31-16-19-11-12-21(13-20(19)17-31)29-26(34)9-7-5-3-4-6-8-10-27(35)30-37/h11-15,18,32-33,37H,3-10,16-17H2,1-2H3,(H,29,34)(H,30,35)

Clave InChI

HBNSYDADLFRPNT-UHFFFAOYSA-N

SMILES canónico

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)NC(=O)CCCCCCCCC(=O)NO

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.